molecular formula C7H12N2 B1294635 Piperidinoacetonitrile CAS No. 3010-03-5

Piperidinoacetonitrile

Cat. No. B1294635
CAS RN: 3010-03-5
M. Wt: 124.18 g/mol
InChI Key: CLVBVRODHJFTGF-UHFFFAOYSA-N
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Description

Piperidinoacetonitrile is a chemical compound that is related to piperidine, a six-membered ring with one nitrogen atom. Piperidinoacetonitrile derivatives are of interest in the field of medicinal chemistry due to their potential biological activities and their use as building blocks in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of piperidinoacetonitrile derivatives can be achieved through various methods. One approach involves the solid-phase synthesis of β-aminosubstituted piperidinols starting from 1,2,3,6-tetrahydropyridine. This method includes the formation of an epoxide resin followed by ring opening with primary and secondary amines, with lithium perchlorate in acetonitrile promoting the epoxide ring-opening efficiently . Another synthesis route for piperidine derivatives is the five-component condensation that is diastereoselective and involves the use of methyl acetoacetate, aldehydes, and anilines in the presence of InCl3, which results in the precipitation of highly functionalized piperidines .

Molecular Structure Analysis

The molecular structure of piperidinoacetonitrile derivatives is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active compounds. The basic nitrogen atom of the piperidine ring is a key feature that influences the biological activity of these compounds. For instance, the introduction of a benzoylaminoethyl group to the piperidine ring, as in the case of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, can lead to significant anti-acetylcholinesterase activity .

Chemical Reactions Analysis

Piperidinoacetonitrile derivatives can undergo various chemical reactions that enhance their biological activity or allow for further functionalization. For example, substituting the benzamide with a bulky moiety or introducing an alkyl or phenyl group at the nitrogen atom can dramatically enhance the anti-acetylcholinesterase activity of these compounds . Additionally, piperidine has been used as a catalyst in the synthesis of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, which exhibit antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinoacetonitrile derivatives are influenced by their molecular structure. The presence of different substituents on the piperidine ring can affect properties such as solubility, boiling point, and stability. The basicity of the nitrogen atom in the piperidine ring is a crucial factor that affects the compound's reactivity and interaction with biological targets . The solid-phase synthesis approach allows for the generation of compound arrays with diverse properties by varying the amines used in the ring-opening step .

Scientific Research Applications

Potential in Treating Psychiatric Disorders

  • Piperidine, a component related to Piperidinoacetonitrile, was studied for its psychotherapeutic properties. It was found to antagonize the central actions of certain psychotomimetic properties and might serve as an endogenous agent regulating behavior, potentially as a psychotropic agent (Abood, Rinaldi, & Eagleton, 1961).

Antimicrobial Effects

  • Piperidine, formed from cadaverine in the human intestine, has been shown to prevent Salmonella typhimurium invasion into intestinal epithelium and enhance mouse survival, suggesting its potential in antimicrobial treatment strategies (Köhler, Rodrigues, Maurelli, & McCormick, 2002).

Enhancement of Drug Bioavailability

  • Piperidine derivatives, as part of Ayurvedic herbals, have been shown to increase the bioavailability of certain drugs, either by promoting rapid absorption from the gastrointestinal tract or by protecting the drug from being metabolized in the liver (Atal, Zutshi, & Rao, 1981).

Inhibition of Cancer Cell Proliferation and Metastasis

  • Piperine, a piperidine alkaloid, inhibits the growth and metastasis of cancer cells, including osteosarcoma cells, by inducing G2/M cell cycle arrest and down-regulating MMP-2/-9 expression (Zhang et al., 2015).

Anticancer Potential

  • Both piperine and piperidine display therapeutic potential against various cancers, regulating crucial signaling pathways essential for cancer establishment (Mitra et al., 2022).

Safety And Hazards

Piperidinoacetonitrile is toxic if swallowed and causes skin and eye irritation . In case of accident or if you feel unwell, seek medical advice immediately .

properties

IUPAC Name

2-piperidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-4-7-9-5-2-1-3-6-9/h1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVBVRODHJFTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184185
Record name Acetonitrile, piperidino-
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidinoacetonitrile

CAS RN

3010-03-5
Record name 1-Piperidineacetonitrile
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Record name Piperidinoacetonitrile
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Record name Piperidinoacetonitrile
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Record name Piperidinoacetonitrile
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Record name Piperidinoacetonitrile
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Record name Acetonitrile, piperidino-
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Record name Piperidine-1-acetonitrile
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Record name PIPERIDINOACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Thies, H Schönenberger, PK Qasba - Archiv der Pharmazie und …, 1969 - europepmc.org
[Dimerization of alpha-piperidinoacetonitrile with t-butylmagnesium chloride. IV. Conversion of alpha-aminonitriles]. - … [Dimerization of alpha-piperidinoacetonitrile with t-butylmagnesium …
Number of citations: 2 europepmc.org
權順慶, 徐廷珍 - 약학회지, 1983 - koreascience.kr
… According to GC/MS study of the reaction mixture, the one of the chromatograms, which has mole peak 124, was identified as a-piperidinoacetonitrile. Under the pressurized condition, …
Number of citations: 0 koreascience.kr
AK Baev, AK Baev - Specific Intermolecular Interactions of Nitrogenated …, 2014 - Springer
… The structure of the cycle of piperidines in the piperidinoacetonitrile and piperidinepropionitrile … Table 5.4 Energies of the specific interactions (kJ mol −1 ) of liquid piperidinoacetonitrile …
Number of citations: 0 link.springer.com
JS Sandhu, S Mohan, G Schroll - Acta Chem. Scand, 1971 - actachemscand.org
… When the a-amino group is fully substituted as in the case of 2-phenyi-2-piperidinoacetonitrile (III), the formation of a Schiff base by HCNelimination is no longer possible, and the …
Number of citations: 5 actachemscand.org
권순경, 서정진 - YAKHAK HOEJI, 1983 - yakhak.org
… According to GC/MS study of the reaction mixture, the one of the chromatograms, which has mole peak 124, was identified as alpha-piperidinoacetonitrile. Under the pressurized …
Number of citations: 2 www.yakhak.org
H Thies, H Schönenberger… - Archiv der Pharmazie …, 1969 - epub.uni-regensburg.de
The reactions of the 4 isomeric butylmagnesium chlorides with alpha -piperidinoacetonitrile (I) and 4 of its alpha -substituted derivs. of general formula II were studied. I underwent …
Number of citations: 0 epub.uni-regensburg.de
M Freifelder - Journal of the American Chemical Society, 1960 - ACS Publications
… Piperidinoacetonitrile and 4-methylpiperazinoacetonitrile are converted to the corresponding ßaminoethyl derivatives (compounds II and III, Table I) in high yield with rhodium. …
Number of citations: 116 pubs.acs.org
H SAKAI, K ITO, M SEKIYA - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
Synthesis of the benzylidene analogs of secondary amide type, N-(oc—dialkylaminobenzyl)-amides, has already been reported” from this laboratory. An attempt to carry out the re—…
Number of citations: 17 www.jstage.jst.go.jp
EL Eliel, NJ Murphy - Journal of the American Chemical Society, 1953 - ACS Publications
… appeared6 describing unsuccessful attempts at alkylating diethyl formamidomalonate with diethylaminoacetonitrile and piperidinoacetonitrile. We were likewise unable to alkylate …
Number of citations: 12 pubs.acs.org
WR Edwards Jr, WM Henley - Journal of the American Chemical …, 1953 - ACS Publications
… appeared6 describing unsuccessful attempts at alkylating diethyl formamidomalonate with diethylaminoacetonitrile and piperidinoacetonitrile. We were likewise unable to alkylate …
Number of citations: 3 pubs.acs.org

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